

# A Comparative Guide to Reference Standards for the Analysis of Ethyl Anthranilate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for **ethyl anthranilate**, a key aromatic compound used in the flavor, fragrance, and pharmaceutical industries. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy and reliability of analytical data in research, development, and quality control. This document outlines the key quality attributes of reference standards from prominent suppliers and details validated analytical methodologies for their characterization.

## Comparison of Ethyl Anthranilate Reference Standards

The quality and purity of a reference standard are paramount for its intended use. While a direct, independent comparative study of all available **ethyl anthranilate** reference standards is not publicly available, this section summarizes the product specifications provided by major chemical suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed information.



Supplier	Product Name/Grade	Stated Purity	Format	Notes
Sigma-Aldrich	Ethyl 2- aminobenzoate, certified reference material, TraceCERT®	≥99%	Neat	Manufactured by Sigma-Aldrich Production GmbH, Switzerland.
Ethyl 2- aminobenzoate, ≥96%, FCC, FG	≥96%	Neat	Food Chemicals Codex (FCC), Food Grade (FG).[1]	
LGC Standards	Ethyl anthranilate	Not specified on product page, refer to CoA	Solution or Neat	CoAs are prepared in accordance with ISO Guide 31.[2] [3] The CoA provides a certified value with uncertainty. [2][3]
CDH Fine Chemical	Ethyl Anthranilate for Synthesis	99%	Neat	
Loba Chemie	ETHYL ANTHRANILATE FOR SYNTHESIS	99.0%	Neat	[4]
TCI AMERICA	Ethyl Anthranilate	>99.0%(GC)	Neat	[1]
Bedoukian Research	ETHYL ANTHRANILATE	≥98.0%, FCC, Kosher	Neat	[1]



Key Considerations When Selecting a Reference Standard:

- Certified Reference Material (CRM): CRMs, such as those offered by Sigma-Aldrich
  (TraceCERT®) and LGC Standards, are produced under stringent quality systems (e.g., ISO
  17034) and come with a comprehensive CoA that includes a certified value and its
  uncertainty.[2][3][5][6][7] This provides the highest level of accuracy and traceability.
- Purity: The stated purity is a critical parameter. For quantitative analysis, a high-purity standard is essential. The method used to determine purity (e.g., GC, HPLC, qNMR) should be considered.
- Impurity Profile: The CoA should ideally provide information on the identity and quantity of any significant impurities.[8]
- Intended Use: For applications requiring the highest accuracy, such as in pharmaceutical quality control, a CRM is recommended. For general research or educational purposes, a lower-grade standard may be sufficient.
- Documentation: A comprehensive CoA is a hallmark of a quality reference standard. It should include details on identity, purity, homogeneity, stability, and traceability.[2][3][5][6]

# Analytical Methodologies for the Analysis of Ethyl Anthranilate

The following are detailed protocols for the analysis of **ethyl anthranilate** using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common analytical techniques.

### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like **ethyl anthranilate**.

Experimental Protocol: HPLC-UV Analysis of **Ethyl Anthranilate** 

1. Instrumentation:



- High-Performance Liquid Chromatograph with a UV-Vis detector.
- Data acquisition and processing software.
- 2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The
  mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- 3. Standard and Sample Preparation:
- Standard Stock Solution (1000 μg/mL): Accurately weigh approximately 100 mg of the **ethyl anthranilate** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Prepare the sample containing **ethyl anthranilate** in the mobile phase to a concentration that falls within the calibration range.
- 4. Analysis and Quantification:
- Inject the working standard solutions and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of ethyl anthranilate against the concentration of the working standard solutions.





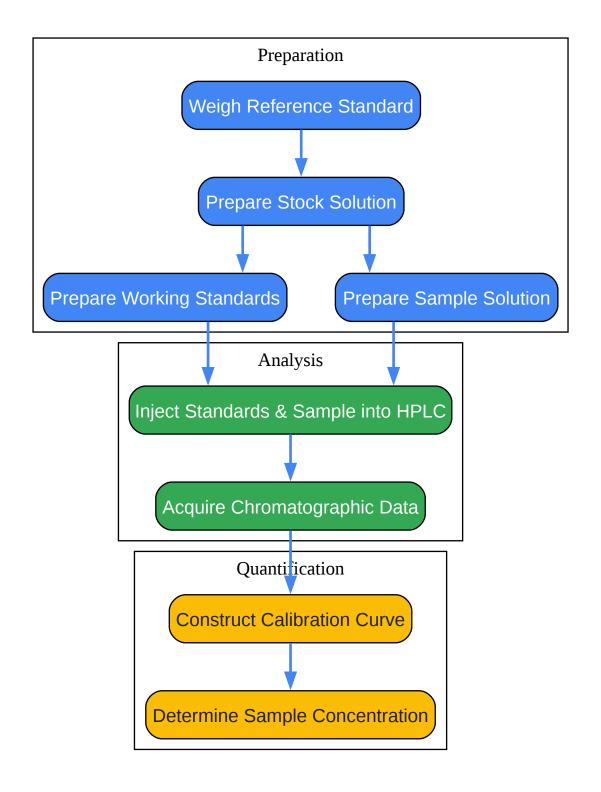
• Determine the concentration of **ethyl anthranilate** in the sample solution by interpolating its peak area from the calibration curve.

Method Validation Parameters (Typical Expected Values):

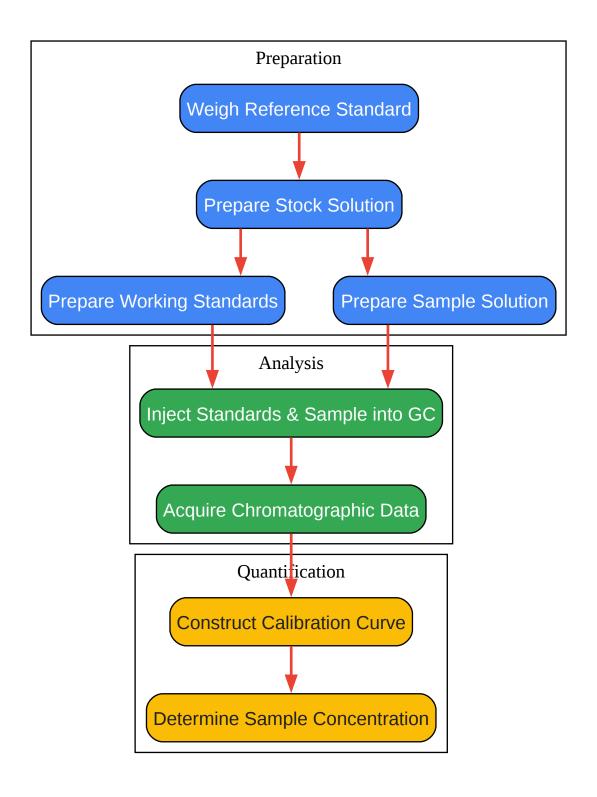
Parameter	Typical Value	
Linearity (r²)	≥ 0.999	
Limit of Detection (LOD)	0.1 μg/mL	
Limit of Quantification (LOQ)	0.3 μg/mL	
Accuracy (% Recovery)	98 - 102%	
Precision (% RSD)	< 2%	

Workflow for HPLC Analysis of Ethyl Anthranilate









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